N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MBMTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Biological Activity
A study elaborated on the synthesis of novel thiazolopyrimidines derived from visnaginone and khellinone, highlighting their potential as anti-inflammatory and analgesic agents. This research underscores the versatility of thiazolopyrimidine derivatives in creating heterocyclic compounds with significant biological activities, such as cyclooxygenase inhibitors, which can have analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Anticancer Activities
Further investigations into thiazolopyrimidine derivatives have shown promising antimicrobial and anticancer activities. For instance, derivatives were synthesized and evaluated for their in vitro antioxidant, antibacterial (against both gram-negative and gram-positive bacteria), and antifungal activities. This suggests the compound's utility in developing new therapeutic agents targeting various microbial infections and possibly certain cancers (S. Maddila et al., 2012).
Cytotoxicity and Anticancer Evaluation
The cytotoxicity of thiazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells was evaluated, presenting a potential pathway for the development of new anticancer drugs. The structural modification and synthesis of these compounds provide a foundation for future research in cancer therapeutics (Ashraf S. Hassan et al., 2014).
Solid-State Fluorescence Properties
Research into the solid-state fluorescence properties of novel thiazolopyrimidine derivatives revealed their potential in developing new materials with desirable optical properties. This application is critical for the fields of material science and photonics, where the fluorescence of compounds can be harnessed for various technological advancements (Kenichirou Yokota et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways contributes to its therapeutic effects.
Pharmacokinetics
The compound’s lipophilicity, a key factor related to cell transmembrane transport and other biological processes, can be predicted .
Result of Action
The compound’s action results in beneficial effects in preclinical AD-like models . It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These actions contribute to the compound’s potential as a therapeutic strategy against AD .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-19-15(21)13(8-18-16(19)23-10)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQYNRBMZIGJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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